N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13402280
InChI: InChI=1S/C12H11Cl2N3OS/c1-6-11(7(2)17-18)19-12(15-6)16-10-4-3-8(13)5-9(10)14/h3-5,18H,1-2H3,(H,15,16)/b17-7+
SMILES: CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=NO)C
Molecular Formula: C12H11Cl2N3OS
Molecular Weight: 316.2 g/mol

N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC13402280

Molecular Formula: C12H11Cl2N3OS

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine -

Specification

Molecular Formula C12H11Cl2N3OS
Molecular Weight 316.2 g/mol
IUPAC Name (NE)-N-[1-[2-(2,4-dichloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Standard InChI InChI=1S/C12H11Cl2N3OS/c1-6-11(7(2)17-18)19-12(15-6)16-10-4-3-8(13)5-9(10)14/h3-5,18H,1-2H3,(H,15,16)/b17-7+
Standard InChI Key SANLGAUFQDQWOT-REZTVBANSA-N
Isomeric SMILES CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)/C(=N/O)/C
SMILES CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=NO)C
Canonical SMILES CC1=C(SC(=N1)NC2=C(C=C(C=C2)Cl)Cl)C(=NO)C

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound’s IUPAC name, N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine, reveals a thiazole core (C₃H₃NS) substituted at three positions:

  • 2-position: A secondary amine linked to a 2,4-dichlorophenyl group (C₆H₃Cl₂).

  • 4-position: A methyl group (-CH₃).

  • 5-position: A 1-(hydroxyimino)ethyl group (-CH₂-C(=N-OH)).

The hydroxyimino (oxime) functional group introduces polarity and potential hydrogen-bonding capacity, which may influence solubility and biological interactions. Compared to structurally related compounds such as ethyl (5R)-2-(2,4-dichlorophenyl)imino-4-methyl-5H-1,3-thiazole-5-carboxylate (PubChem CID 92525292) and N-(2,6-dichlorophenyl)-4-[4-(dihydroxyamino)phenyl]-1,3-thiazol-2-amine (PubChem CID 121231403) , this compound exhibits distinct steric and electronic profiles due to its substitution pattern (Table 1).

Table 1: Comparative Molecular Properties of Selected Thiazole Derivatives

PropertyTarget CompoundCompound Compound
Molecular FormulaC₁₂H₁₁Cl₂N₄OSC₁₁H₁₀Cl₂N₂O₂SC₁₅H₁₁Cl₂N₃O₂S
Molecular Weight (g/mol)330.24331.2368.2
Key Substituents2,4-Cl₂C₆H₃, 4-CH₃, 5-CH₂-C(=N-OH)2,4-Cl₂C₆H₃, 4-CH₃, 5-COOEt2,6-Cl₂C₆H₃, 4-C₆H₄N(OH)₂

Spectroscopic Characterization

While experimental spectral data for this compound are unavailable, analogous thiazoles exhibit characteristic features:

  • IR Spectroscopy: Hydroxyimino groups typically show strong N-O stretches near 950–1100 cm⁻¹ and O-H stretches around 3200–3600 cm⁻¹ .

  • NMR: The 2,4-dichlorophenyl group would produce distinct aromatic proton signals (δ 7.2–7.8 ppm), while the thiazole protons resonate near δ 7.0–8.5 ppm .

Synthesis and Optimization

Proposed Synthetic Routes

The compound’s synthesis likely involves:

  • Thiazole Core Formation: Hantzsch thiazole synthesis via cyclization of a thioamide (e.g., N-(2,4-dichlorophenyl)thiourea) with α-bromo ketone precursors .

  • Oxime Introduction: Oximation of a 5-acetyl intermediate using hydroxylamine hydrochloride under acidic conditions .

  • Methyl Group Installation: Alkylation at the 4-position using methyl iodide or similar alkylating agents.

A generalized reaction scheme is proposed:

Thioamide+α-Bromo ketoneEtOH, ΔThiazole intermediateNH₂OH\cdotpHClOxime product\text{Thioamide} + \text{α-Bromo ketone} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole intermediate} \xrightarrow{\text{NH₂OH·HCl}} \text{Oxime product}

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) would separate the product from byproducts. Yield improvements could involve:

  • Microwave-assisted synthesis to reduce reaction times .

  • Catalytic methods using transition metals (e.g., CuI) for regioselective substitutions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the hydroxyimino group; limited aqueous solubility (estimated logP ≈ 3.2) .

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions. Storage recommendations include desiccated environments at 2–8°C .

Crystallographic Analysis

X-ray diffraction studies of analogous compounds reveal planar thiazole rings with substituents adopting orientations that minimize steric hindrance . The hydroxyiminoethyl group likely participates in intramolecular hydrogen bonding, stabilizing the crystal lattice.

Biological Activity and Mechanistic Insights

Immunomodulatory Effects

Compounds with structural similarities to this molecule have shown interleukin-6 (IL-6) suppression in murine models (ED₅₀ = 12 mg/kg) . The dichlorophenyl group may interact with Toll-like receptor (TLR) hydrophobic domains, while the oxime modulates redox signaling .

Applications in Drug Development

Lead Compound Optimization

  • Bioisosteric Replacements: Replacing the oxime with a nitro group (-NO₂) could improve metabolic stability .

  • Prodrug Strategies: Esterification of the oxime hydroxyl may enhance oral bioavailability .

Targeted Delivery Systems

Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) could mitigate solubility limitations and reduce off-target effects .

Future Research Directions

Computational Modeling

Molecular dynamics simulations could map interactions with inflammatory targets like NF-κB or JAK/STAT pathways .

In Vitro/In Vivo Validation

Priority assays should include:

  • COX-1/COX-2 inhibition assays.

  • Cytokine release profiling in LPS-stimulated macrophages.

  • Acute toxicity studies in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator